molecular formula C18H31N3O3 B2592436 N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide CAS No. 2094417-34-0

N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide

Cat. No.: B2592436
CAS No.: 2094417-34-0
M. Wt: 337.464
InChI Key: FGDQMNBAOOKXML-UHFFFAOYSA-N
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Description

N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide is a synthetic organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a piperazine ring, which is a common structural motif in many pharmaceutical agents due to its ability to enhance the bioavailability and stability of drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide typically involves a multi-step process:

  • Formation of the Piperazine Derivative: : The initial step involves the acylation of piperazine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

  • Attachment of the Hexyl Chain: : The next step is the introduction of the hexyl chain. This is achieved by reacting the acylated piper

Properties

IUPAC Name

N-[6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O3/c1-4-16(22)19-9-7-5-6-8-17(23)20-10-12-21(13-11-20)18(24)14-15(2)3/h4,15H,1,5-14H2,2-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDQMNBAOOKXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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